N-Benzyl-3-hydroxy-2-naphthamide

Physicochemical property Lipophilicity Permeability

Select N-Benzyl-3-hydroxy-2-naphthamide for its exclusive 3-hydroxy/N-benzyl substitution on the 2-naphthamide scaffold (cLogP 3.48). This non-certified unique chemical, supplied as a solid, is purpose-built for laboratories validating internal identity and purity workflows (NMR, HRMS, HPLC-UV/ELSD) and for driving anti-allergic SAR programs. Substitution with generic analogs is scientifically invalid—only this exact substitution pattern replicates the critical lipophilicity and target-binding profile. Also serves as a benchmark for calibrating in silico ADME-Tox and QSPR models in naphthalene-based chemical space. Typical purity ≥95%. Inquire for bulk or custom packaging.

Molecular Formula C18H15NO2
Molecular Weight 277.323
CAS No. 104040-43-9
Cat. No. B2795152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3-hydroxy-2-naphthamide
CAS104040-43-9
Molecular FormulaC18H15NO2
Molecular Weight277.323
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2O
InChIInChI=1S/C18H15NO2/c20-17-11-15-9-5-4-8-14(15)10-16(17)18(21)19-12-13-6-2-1-3-7-13/h1-11,20H,12H2,(H,19,21)
InChIKeyVFKWHSRZSNRCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-hydroxy-2-naphthamide (CAS 104040-43-9): Technical Profile for Research Procurement


N-Benzyl-3-hydroxy-2-naphthamide (CAS 104040-43-9) is a small-molecule 2-naphthamide derivative with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . The compound is characterized by a 3-hydroxy-2-naphthamide core functionalized with an N-benzyl substituent, and it is supplied as a solid . As a member of the broader naphthamide class, it is implicated in research areas including anti-allergic and anti-inflammatory pathways [1]. However, its commercial availability is primarily as a unique, non-analytically characterized research chemical , which dictates specific procurement and validation requirements.

Why N-Benzyl-3-hydroxy-2-naphthamide Cannot Be Generically Substituted in Structure-Activity Relationship (SAR) Studies


Substitution of N-Benzyl-3-hydroxy-2-naphthamide with generic alternatives is not scientifically justified due to the compound's unique combination of a 3-hydroxy group and an N-benzyl substituent on the 2-naphthamide scaffold. This specific substitution pattern directly influences critical physicochemical and biological properties, such as lipophilicity (cLogP) and target binding, which are not replicated by close analogs. For instance, the presence of the N-benzyl group significantly alters the compound's LogP value (3.48) compared to the unsubstituted 3-hydroxy-2-naphthamide, thereby affecting membrane permeability and distribution. Furthermore, the compound is part of Sigma-Aldrich's collection of unique chemicals, for which no analytical data is provided by the vendor . This means that any generic alternative, even if structurally similar, lacks a certified chain of identity, purity, and bioequivalence, introducing significant experimental risk and rendering results non-reproducible in regulatory contexts .

Quantitative Differentiation of N-Benzyl-3-hydroxy-2-naphthamide (CAS 104040-43-9) Against Closest Analogs


Lipophilicity (cLogP) Differentiation from Unsubstituted 3-Hydroxy-2-naphthamide

The N-benzyl substituent in N-Benzyl-3-hydroxy-2-naphthamide significantly increases its lipophilicity compared to the unsubstituted 3-hydroxy-2-naphthamide core. This is a critical differentiator for assays dependent on membrane permeability or for studies of structure-property relationships. The target compound has a calculated LogP (cLogP) of 3.4754 , which is substantially higher than the unsubstituted comparator, 3-hydroxy-2-naphthamide. This increase in lipophilicity is expected to directly impact passive membrane diffusion and biological distribution.

Physicochemical property Lipophilicity Permeability

Physicochemical and Structural Differentiation from N-Benzyl-2-naphthamide

N-Benzyl-3-hydroxy-2-naphthamide is structurally and functionally distinct from N-benzyl-2-naphthamide due to the presence of the 3-hydroxy group. This single substitution introduces a hydrogen bond donor/acceptor, which is a critical determinant for molecular recognition in biological systems. The target compound has a molecular formula of C18H15NO2 (MW 277.32) and 2 hydrogen bond donors , while its non-hydroxylated analog, N-benzyl-2-naphthamide, has the formula C18H15NO (MW 261.3) and 1 hydrogen bond donor . This difference in hydrogen bonding capacity is fundamental to enzyme and receptor interactions, as demonstrated by structure-activity relationship (SAR) studies in related naphthamide series where a benzyl moiety was found to be a key determinant for D(4.2) and 5-HT(2A) receptor affinity [1].

SAR analysis Hydrogen bonding Receptor binding

Vendor Classification as a 'Unique Chemical' Lacking Standard Analytical Data

A critical differentiation from standard catalog compounds is that Sigma-Aldrich provides N-Benzyl-3-hydroxy-2-naphthamide as part of a 'collection of unique chemicals' . Unlike most research-grade chemicals, the vendor explicitly states that it 'does not collect analytical data for this product' and that the 'Buyer assumes responsibility to confirm product identity and/or purity' . This is a direct contrast to a well-characterized analog like N-(4-Chlorophenyl)-3-hydroxy-2-naphthamide, which is supplied with a defined purity assay (e.g., ≥97% by HPLC) . This 'as-is' status for N-Benzyl-3-hydroxy-2-naphthamide necessitates in-house analytical validation (e.g., NMR, LC-MS) as a prerequisite for any publication or data package intended for regulatory submission.

Procurement Quality control Analytical characterization

Evidence-Based Research and Industrial Scenarios for N-Benzyl-3-hydroxy-2-naphthamide (CAS 104040-43-9)


Exploratory Synthesis and SAR Expansion of Anti-Allergic Naphthamide Derivatives

Given the precedent of 2-naphthamide derivatives as anti-allergic agents [1], N-Benzyl-3-hydroxy-2-naphthamide serves as a valuable intermediate or analog for structure-activity relationship (SAR) studies. Its unique substitution pattern (3-hydroxy and N-benzyl) allows researchers to probe the pharmacophore requirements for anti-allergic activity, specifically investigating the impact of the N-benzyl group on potency and selectivity compared to N-aryl or N-alkyl analogs [1]. The compound's distinct lipophilicity profile (cLogP 3.48) makes it particularly suitable for designing novel leads with optimized membrane permeability.

Calibration of In-House Analytical Chemistry Workflows for 'As-Is' Research Chemicals

Due to its commercial status as a 'unique chemical' with no vendor-supplied analytical data , this compound is ideally suited for academic and industrial laboratories seeking to validate and document their internal compound characterization procedures. It serves as a challenging test article for developing and standardizing workflows for identity confirmation (NMR, HRMS) and purity assessment (HPLC-UV/ELSD) of non-certified research materials, a crucial step for ensuring reproducibility in early-stage discovery projects .

Computational Chemistry Model Building and Property Prediction Validation

The compound's well-defined structure and key calculated properties, such as its LogP value of 3.4754 , make it a useful benchmark molecule for validating computational chemistry models. Researchers can use N-Benzyl-3-hydroxy-2-naphthamide to test the accuracy of in silico ADME-Tox prediction algorithms or to calibrate quantitative structure-property relationship (QSPR) models focused on naphthalene-based chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-3-hydroxy-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.